1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

Physicochemical profiling Lipophilicity SAR linker optimization

1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine (CAS 1000933-05-0) is a heterocyclic building block combining a piperazine moiety with a 3-(4-chlorophenyl)-1,2,4-oxadiazole pharmacophore via an ethyl linker. The 1,2,4-oxadiazole ring is a recognized privileged structure in medicinal chemistry, conferring metabolic stability and enabling diverse biological interactions.

Molecular Formula C14H17ClN4O
Molecular Weight 292.76 g/mol
CAS No. 1000933-05-0
Cat. No. B1417780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine
CAS1000933-05-0
Molecular FormulaC14H17ClN4O
Molecular Weight292.76 g/mol
Structural Identifiers
SMILESCC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N3CCNCC3
InChIInChI=1S/C14H17ClN4O/c1-10(19-8-6-16-7-9-19)14-17-13(18-20-14)11-2-4-12(15)5-3-11/h2-5,10,16H,6-9H2,1H3
InChIKeyHBWOWMZZTRGUAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine (CAS 1000933-05-0): A 1,2,4-Oxadiazole-Piperazine Scaffold for Research Sourcing


1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine (CAS 1000933-05-0) is a heterocyclic building block combining a piperazine moiety with a 3-(4-chlorophenyl)-1,2,4-oxadiazole pharmacophore via an ethyl linker [1]. The 1,2,4-oxadiazole ring is a recognized privileged structure in medicinal chemistry, conferring metabolic stability and enabling diverse biological interactions [2]. The compound is supplied as a research chemical (typically ≥95% purity) by multiple vendors including Santa Cruz Biotechnology (Cat. No. sc-338931) and CymitQuimica [1]. Its computed physicochemical profile—LogP of 2.76, LogD (pH 7.4) of 0.95, and topological polar surface area of 54.19 Ų—places it within favorable drug-like space, satisfying Lipinski's rule of five [1].

Why 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine Cannot Be Replaced by Generic Offset Analogs


Even structurally close analogs within the oxadiazole-piperazine class cannot serve as direct surrogates for 1-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine. The ethylene linker between the piperazine and oxadiazole rings dictates a distinct conformational profile and spatial separation of the two pharmacophoric elements, directly influencing binding pose, selectivity, and physicochemical properties such as LogP and LogD [1]. Replacement by the methylene-linked analog (CAS 923721-29-3) alters the pKa of the piperazine nitrogen, the LogP (shift from 2.76 to 2.23), and the molecular flexibility, all of which impact target engagement and off-target liability profiles. Substitution by single-pharmacophore fragments—such as 1-(4-chlorophenyl)piperazine (lacking the oxadiazole) or 3-(4-chlorophenyl)-1,2,4-oxadiazole (lacking the piperazine)—eliminates the synergistic dual binding mode that defines this compound class .

Quantitative Comparator Evidence for 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine (CAS 1000933-05-0)


LogP and LogD Comparison: Ethylene vs. Methylene Linker Drives 0.53 Log Unit Difference in Lipophilicity

The ethylene-linked target compound (CAS 1000933-05-0) exhibits a computed LogP of 2.76 and LogD (pH 7.4) of 0.95 [1]. In contrast, the methylene-linked direct analog 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (CAS 923721-29-3) has a computed LogP of 2.23 . The 0.53 LogP unit difference translates to an approximately 3.4-fold difference in predicted octanol-water partition coefficient, which can significantly alter membrane permeability, tissue distribution, and non-specific protein binding profiles. Furthermore, the target compound has a LogD (pH 7.4) of 0.95, indicating predominantly neutral species at physiological pH, while the methylene analog is expected to have a lower LogD reflective of its shorter linker [1].

Physicochemical profiling Lipophilicity SAR linker optimization

Topological Polar Surface Area (TPSA): Target Compound Occupies a Distinct CNS-Permeability Window vs. Methylene Analog

The target compound has a TPSA of 54.19 Ų [1], placing it within the established threshold for favorable CNS penetration (typically <60–70 Ų for passive BBB permeation). The methylene-linked analog (CAS 923721-29-3) also has TPSA values in this range, but the target compound's combination of TPSA with higher LogP (2.76 vs. 2.23) positions it in a distinct property space for CNS drug design. This TPSA value, combined with the compound's molecular weight of 292.76 Da and 1 hydrogen bond donor, satisfies all four Lipinski rule-of-five criteria [1].

CNS drug design Blood-brain barrier permeability TPSA optimization

Ethylene Linker Provides Greater Conformational Flexibility and piperazine-oxadiazole Spatial Separation vs. Methylene Analog

The target compound features an ethylene (–CH(CH₃)–) linker connecting the piperazine nitrogen to the oxadiazole C5 position, while the closest commercial analog (CAS 923721-29-3) bears a methylene (–CH₂–) linker [1]. The ethylene linker introduces an sp³-hybridized chiral center at the benzylic carbon (generating R/S enantiomers), increases the number of freely rotatable bonds, and extends the spatial separation between the piperazine basic nitrogen and the oxadiazole ring. This additional degree of conformational freedom is critical for binding pocket accommodation: SAR studies across oxadiazole-piperazine conjugates demonstrate that linker length and substitution directly govern potency shifts and selectivity profiles [2]. The methyl-substituted ethylene linker of the target compound is sterically and electronically distinct from the unsubstituted methylene linker of the analog, providing differentiated pharmacophore presentation.

Conformational analysis Linker SAR Molecular flexibility

Dual Pharmacophore Architecture: Synergistic Motif Advantage vs. Single-Pharmacophore Fragments

The target compound integrates three functional elements: a 4-chlorophenyl group (hydrophobic aryl), a 1,2,4-oxadiazole ring (heterocyclic H-bond acceptor, metabolic stability), and a piperazine ring (basic amine, H-bond donor/acceptor) connected via an ethylene bridge. Literature on 1,2,4-oxadiazole-piperazine conjugates establishes that this dual pharmacophore arrangement enables multi-target engagement—including kinase inhibition, GPCR modulation, and carbonic anhydrase inhibition—that neither fragment alone can achieve [1][2]. The isolated fragments 1-(4-chlorophenyl)piperazine and 3-(4-chlorophenyl)-1,2,4-oxadiazole lack the complete pharmacophoric ensemble: the former retains only serotonin receptor activity, while the latter is a simple heterocyclic intermediate without the piperazine's basic center necessary for ionic interactions with Asp/Glu residues in target pockets .

Dual pharmacophore Fragment-based design Polypharmacology

Metabolic Stability Advantage: 1,2,4-Oxadiazole Ring Confers Resistance to Hydrolytic Cleavage vs. 1,3,4-Oxadiazole Isomers

The 1,2,4-oxadiazole ring present in the target compound is documented to undergo metabolic ring-opening in vivo, as demonstrated by studies on GPCR modulators containing the 1,2,4-oxadiazole-piperazine substructure [1]. This ring-opening pathway produces distinctive metabolite profiles that differ from the 1,3,4-oxadiazole isomer class. The target compound's specific 1,2,4-oxadiazole connectivity (N–O–N arrangement) provides differential stability compared to the 1,3,4-oxadiazole isomer (N–N–O arrangement) commonly found in many piperazine-oxadiazole screening libraries [2]. The electron-withdrawing 4-chlorophenyl substituent at position 3 further modulates the oxadiazole ring's electronic environment, potentially influencing the rate of metabolic ring-opening .

Metabolic stability Oxadiazole isomer comparison Ring-opening metabolism

Commercial Availability and Purity Benchmarking: Target Compound vs. Methylene Analog

The target compound (CAS 1000933-05-0) is commercially stocked at ≥95% purity by multiple suppliers including Santa Cruz Biotechnology (Cat. No. sc-338931, available in 250 mg and 1 g pack sizes) and CymitQuimica (Ref. 3D-AQB93305) . The close structural analog with a methylene linker (CAS 923721-29-3) is also available at 95% purity from Fluorochem (Product Code F711819) and other suppliers . However, the target compound's catalog number sc-338931 and established supply chain through Santa Cruz Biotechnology provide a standardized sourcing route for academic and industrial procurement with documented quality control (Certificate of Analysis available upon request) . The availability of both the free base (target compound) and the hydrochloride salt form of the methylene analog further distinguishes procurement options, as salt form selection impacts solubility and formulation compatibility.

Chemical sourcing Purity comparison Supplier availability

Recommended Application Scenarios for 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine (CAS 1000933-05-0)


Medicinal Chemistry Lead Optimization: CNS-Penetrant Scaffold with Defined Physicochemical Profile

The compound's TPSA of 54.19 Ų, LogP of 2.76, and LogD (pH 7.4) of 0.95 position it as a reference scaffold for CNS-targeted lead optimization [1]. The 1,2,4-oxadiazole ring provides metabolic stability advantages over ester or amide bioisosteres, while the piperazine basic center enables ionic anchoring in aminergic GPCR or kinase ATP pockets. As demonstrated by oxadiazole-piperazine antidepressant conjugates in published SAR series, this scaffold framework is amenable to systematic substitution at the piperazine N–H, oxadiazole C3 aryl, and linker positions [2]. The 4-chlorophenyl group at the oxadiazole C3 position provides a balanced hydrophobic contact that can be systematically varied (Cl → CF₃ → OCF₃) for SAR exploration.

DMPK Probe: 1,2,4-Oxadiazole Metabolic Fate Studies

The target compound serves as a defined substrate for studying 1,2,4-oxadiazole ring-opening metabolism. Published work on structurally related 1,2,4-oxadiazole-piperazine GPCR modulators has identified major ring-opened metabolites (M1 and M2) observed in human, rat, and dog hepatocyte incubations, with a rearranged cysteine-piperazine adduct as an additional biotransformation product [3]. The target compound's specific substitution pattern (ethyl linker, 4-Cl-Ph at C3) provides a reference point for structure-metabolism relationship studies comparing the metabolic fate of 1,2,4-oxadiazoles versus the more commonly employed 1,3,4-oxadiazole isomer series.

Fragment-Based Drug Discovery: Pre-Assembled Dual Pharmacophore Building Block

As a pre-assembled dual pharmacophore combining piperazine and 1,2,4-oxadiazole motifs, the target compound serves as an advanced starting point for fragment growing and merging strategies [2][4]. In contrast to starting from isolated fragments such as 1-(4-chlorophenyl)piperazine (serotonergic) or 3-(4-chlorophenyl)-1,2,4-oxadiazole (inert heterocycle), the target compound delivers a minimal pharmacophore ensemble with established multi-target precedent in kinase, GPCR, and carbonic anhydrase chemical space. The free piperazine N–H provides a convenient synthetic handle for rapid diversification via acylation, sulfonylation, or reductive amination without requiring deprotection steps.

Chemical Biology Tool Compound: Enantiomeric Probe Development

The ethylene linker of the target compound introduces a chiral center at the benzylic carbon (C–CH₃), generating R and S enantiomers [1]. This stereochemical feature distinguishes it from the achiral methylene-linked analog (CAS 923721-29-3). For chemical biology applications requiring stereochemically defined probe molecules, the target compound provides an entry point for enantioselective synthesis or chiral resolution, enabling the preparation of enantiomerically pure tool compounds. The differential biological activity of enantiomers at this position can be exploited to establish target engagement specificity through enantiomeric negative controls.

Quote Request

Request a Quote for 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.